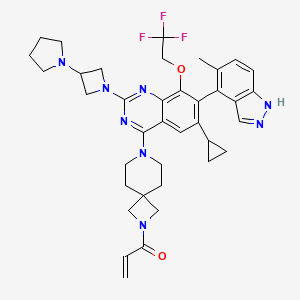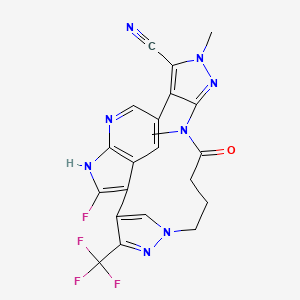
m-PEG14-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
m-PEG14-amine: is a polyethylene glycol-based compound that serves as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs). It is characterized by its ability to connect two different ligands, one targeting an E3 ubiquitin ligase and the other targeting a specific protein. This compound is widely used in research for its role in facilitating the degradation of target proteins through the ubiquitin-proteasome system .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of m-PEG14-amine typically involves the reaction of polyethylene glycol with an amine groupThe reaction is usually carried out in an organic solvent at a specific temperature and pH to ensure optimal yield and purity .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and pH. The final product is purified using techniques like chromatography to achieve the desired purity and quality .
Analyse Chemischer Reaktionen
Types of Reactions: m-PEG14-amine undergoes various chemical reactions, including:
Substitution Reactions: The amine group can participate in nucleophilic substitution reactions with electrophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions.
Coupling Reactions: It can be used in coupling reactions to form amide bonds with carboxylic acids
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides. The reactions are typically carried out in organic solvents like dichloromethane or tetrahydrofuran.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride are used under controlled conditions.
Coupling Reactions: Reagents like N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) are commonly used
Major Products: The major products formed from these reactions include substituted amines, oxidized or reduced derivatives, and amide-linked compounds .
Wissenschaftliche Forschungsanwendungen
m-PEG14-amine has a wide range of applications in scientific research:
Chemistry: It is used as a linker in the synthesis of complex molecules and in the development of new chemical entities.
Biology: The compound is employed in the study of protein-protein interactions and the degradation of target proteins.
Medicine: this compound is used in drug discovery and development, particularly in the design of PROTACs for targeted protein degradation.
Industry: It finds applications in the production of advanced materials and in the formulation of pharmaceuticals
Wirkmechanismus
The mechanism of action of m-PEG14-amine involves its role as a linker in PROTACs. The compound connects two ligands, one binding to an E3 ubiquitin ligase and the other to a target protein. This connection facilitates the ubiquitination and subsequent degradation of the target protein by the proteasome. The process exploits the cell’s natural protein degradation machinery to selectively remove specific proteins .
Vergleich Mit ähnlichen Verbindungen
- m-PEG11-amine
- m-PEG12-amine
- m-PEG15-amine
Comparison: m-PEG14-amine is unique due to its specific chain length, which provides optimal flexibility and spacing for the ligands in PROTACs. Compared to m-PEG11-amine and m-PEG12-amine, this compound offers a longer chain, which can be advantageous in certain applications. On the other hand, m-PEG15-amine has a slightly longer chain, which may be beneficial in different contexts .
Eigenschaften
Molekularformel |
C27H57NO15 |
|---|---|
Molekulargewicht |
635.7 g/mol |
IUPAC-Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxymethoxymethoxymethoxymethanamine |
InChI |
InChI=1S/C27H57NO15/c1-29-2-3-30-4-5-31-6-7-32-8-9-33-10-11-34-12-13-35-14-15-36-16-17-37-18-19-38-20-21-39-22-23-40-25-42-27-43-26-41-24-28/h2-28H2,1H3 |
InChI-Schlüssel |
NWQSEXKTHMKURT-UHFFFAOYSA-N |
Kanonische SMILES |
COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCOCOCOCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


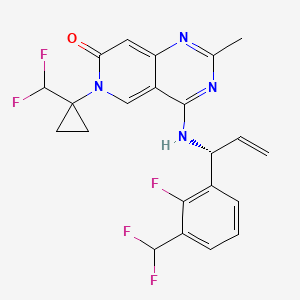
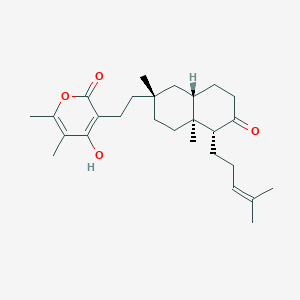

![[Leu3]-Oxytocin](/img/structure/B12424048.png)
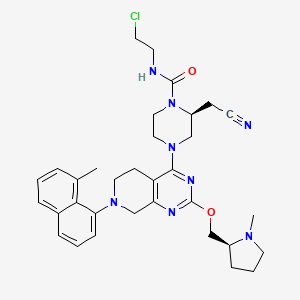
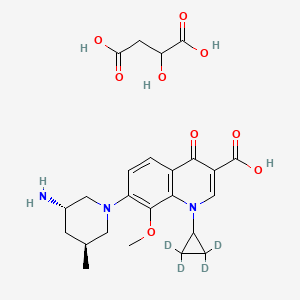
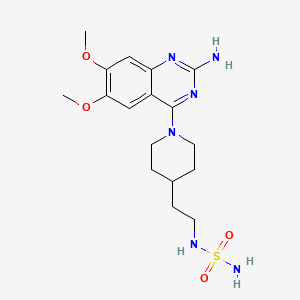
![disodium;[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methyl phosphate](/img/structure/B12424064.png)
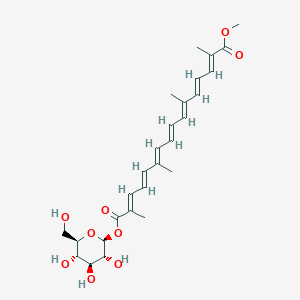
![(4S)-4-[[(2S,3S)-2-acetamido-3-methylpentanoyl]amino]-5-[[(2S)-1-[[(2S)-3-carboxy-1-[[(2S,3S)-1-[[(2S)-3-carboxy-1-[[(1S)-1-carboxy-2-methylpropyl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B12424078.png)
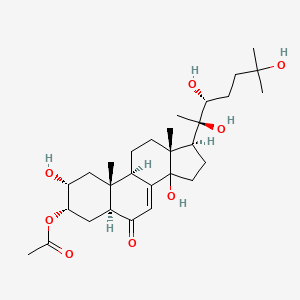
![3-[[1-[2-[4-(5-Bromo-2-chlorobenzoyl)piperazin-1-yl]ethyl]triazol-4-yl]methoxy]-5,7-dimethoxy-2-(3,4,5-trimethoxyphenyl)chromen-4-one](/img/structure/B12424083.png)
